5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative undergoes further reactions to introduce the fluoro group and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can have different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme Notum, which plays a role in the Wnt signaling pathway . By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions like neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carboxylate: Known for its antiviral activity.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-fluoro-1H-indol-3-yl)acetamide: Studied for its potential therapeutic applications.
What sets 5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione apart is its unique combination of substituents, which confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C23H19FN4O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C23H19FN4O2/c1-14-22-20(26-28(23(22)30)17-5-3-2-4-6-17)12-21(29)27(14)10-9-15-13-25-19-8-7-16(24)11-18(15)19/h2-8,11-13,25-26H,9-10H2,1H3 |
InChI Key |
QJDOHJAQWDKNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC3=CNC4=C3C=C(C=C4)F)NN(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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